molecular formula C13H17N3O4 B2865669 1-[2-Oxo-2-(4-prop-2-enoylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione CAS No. 2125660-74-2

1-[2-Oxo-2-(4-prop-2-enoylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione

Cat. No.: B2865669
CAS No.: 2125660-74-2
M. Wt: 279.296
InChI Key: URHVQQCMKBVPBH-UHFFFAOYSA-N
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Description

The compound “1-[2-Oxo-2-(4-prop-2-enoylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The exact synthetic route would depend on the specific reactivity and compatibility of the functional groups present.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the various functional groups attached to it. The stereochemistry of the molecule could also play a significant role in its biological activity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Given the presence of the pyrrolidine ring, it’s possible that it could interact with biological targets in a manner similar to other pyrrolidine-based drugs .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis and reactivity, investigation of its biological activity and mechanism of action, and optimization of its properties for potential therapeutic applications .

Properties

IUPAC Name

1-[2-oxo-2-(4-prop-2-enoylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-10(17)14-5-7-15(8-6-14)13(20)9-16-11(18)3-4-12(16)19/h2H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHVQQCMKBVPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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